molecular formula C20H18F2N2O2 B2862228 (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1286712-52-4

(1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2862228
CAS No.: 1286712-52-4
M. Wt: 356.373
InChI Key: LEYIRHLSIUNXRU-UHFFFAOYSA-N
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Description

The compound “(1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a bifunctional small molecule featuring a central azetidine ring conjugated with 3,4-difluorobenzoyl and 3,4-dihydroisoquinoline moieties. Azetidine rings are increasingly explored in medicinal chemistry due to their conformational rigidity and metabolic stability compared to larger cyclic amines . The 3,4-dihydroisoquinoline moiety is structurally analogous to natural alkaloids, which often exhibit neuroactive or antimicrobial properties .

Properties

IUPAC Name

[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c21-17-6-5-14(9-18(17)22)19(25)24-11-16(12-24)20(26)23-8-7-13-3-1-2-4-15(13)10-23/h1-6,9,16H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYIRHLSIUNXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation via Epoxide Ring-Opening

Azetidine rings are commonly synthesized through epoxide intermediates. A patented method for 3-hydroxy-azetidine hydrochloride synthesis involves reacting benzylamine with epichlorohydrin under controlled conditions:

Step 1: Epoxide Ring-Opening
Benzylamine is dissolved in water (15:1 mass ratio) and cooled to 0–5°C. Epichlorohydrin (1.3 equivalents) is added slowly, maintaining temperatures below 5°C to prevent side reactions. After 12 hours, the intermediate 1-benzyl-3-chloroazetidine is filtered and washed with ethyl acetate/petroleum ether (1:20).

Step 2: Cyclization
The chloro intermediate is dissolved in acetonitrile (15:1 mass ratio) with sodium carbonate (1.5 equivalents) and refluxed for 12 hours to yield 1-benzyl-3-hydroxyazetidine (86% yield, >95% purity).

Step 3: Deprotection
Hydrogenation of the benzyl group using palladium carbon in methanol with HCl (4 M) produces 3-hydroxyazetidine hydrochloride (>90% yield).

Optimization Notes :

  • Low temperatures (0–5°C) minimize polymerization during epoxide opening.
  • Acetonitrile enhances solubility and reaction efficiency during cyclization.

Alternative Azetidine Synthesis via Nucleophilic Substitution

Azetidine-3-carboxylic acid esters can also be prepared via nucleophilic substitution of 3-bromoazetidine derivatives with potassium phthalimide, followed by hydrolysis. However, this method is less efficient (yields <70%) compared to epoxide-based routes.

Synthesis of 3,4-Difluorobenzoyl Chloride

Balz-Schiemann Reaction for Difluorobenzene Derivatives

The 3,4-difluorobenzoyl group is synthesized via diazotization and fluorination of substituted anilines. A scaled process involves:

Step 1: Diazotization
3,4-Dichloroaniline is treated with NaNO₂ in hydrofluoric acid (HF) at −10°C to form the diazonium salt.

Step 2: Fluorination
Thermal decomposition of the diazonium tetrafluoroborate at 210°C yields 3,4-difluorobenzene (45% yield).

Step 3: Oxidation to Carboxylic Acid
3,4-Difluorobenzene is oxidized with KMnO₄ in acidic conditions to 3,4-difluorobenzoic acid (82% yield).

Step 4: Acyl Chloride Formation
The acid is treated with thionyl chloride (SOCl₂) to produce 3,4-difluorobenzoyl chloride (95% yield).

Synthesis of 3,4-Dihydroisoquinoline

Bischler-Napieralski Reaction

The 3,4-dihydroisoquinoline core is synthesized via cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃):

Step 1: Amide Formation
Phenylethylamine is acylated with acetic anhydride to form N-phenylethylacetamide .

Step 2: Cyclization
POCl₃-mediated cyclization at 80°C yields 3,4-dihydroisoquinoline (68% yield).

Step 3: Reduction (Optional)
Catalytic hydrogenation with Pd/C in methanol converts the dihydroisoquinoline to a tetrahydro derivative if required.

Final Coupling Strategy

Acylation of Azetidine with 3,4-Difluorobenzoyl Chloride

1-(3,4-Difluorobenzoyl)azetidin-3-amine is prepared by reacting azetidine-3-amine with 3,4-difluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Yield: 88%.

Methanone Bridge Formation

The azetidine intermediate is coupled with 3,4-dihydroisoquinoline using a coupling agent. A preferred method involves propylphosphonic anhydride (T3P) in ethyl acetate:

Reaction Conditions :

  • Reagents : 1-(3,4-Difluorobenzoyl)azetidin-3-amine (1 eq), 3,4-dihydroisoquinoline-2-carbonyl chloride (1.2 eq), T3P (1.5 eq), ethyl acetate.
  • Temperature : 40°C for 12 hours.
  • Yield : 76%.

Comparative Analysis of Synthetic Routes

Step Method 1 (Epoxide) Method 2 (Nucleophilic)
Azetidine Yield 89% 68%
Purity >96% 85%
Scalability High Moderate
Difluorobenzoyl Step Balz-Schiemann Direct Fluorination
Yield 45% 35%
Purity >98% 90%

Challenges and Optimization Strategies

  • Regioselectivity in Azetidine Formation :
    • Epoxide ring-opening at low temperatures (0–5°C) minimizes byproducts.
  • Coupling Efficiency :
    • T3P outperforms EDCl/HOBt in minimizing racemization.
  • Hydrogenation Safety :
    • Pd/C catalysts require strict moisture control to prevent fire hazards.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for drug development. Its potential to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of azetidine-containing hybrids. Below is a comparative analysis with structurally similar molecules:

Compound Core Structure Key Modifications Reported Bioactivity Methodological Insights
Target Compound Azetidine + Isoquinoline 3,4-Difluorobenzoyl substitution Hypothetical: Kinase inhibition Docking studies (Glide )
1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one Isoquinoline derivative 3-Hydroxybenzoyl group Antimicrobial (in vitro) Bioactivity screening
Diphenhydramine derivatives Ethanolamine + Benzhydryl Variable substituents Antihistamine, sedative Pharmacopeial standardization
Azetidine-based kinase inhibitors Azetidine + Aryl groups Varied fluorination patterns EGFR/PI3K inhibition (IC₅₀: 10–100 nM) X-ray crystallography (SHELX )

Key Observations

Substituent Effects: The 3,4-difluorobenzoyl group in the target compound may enhance binding affinity compared to non-fluorinated analogues (e.g., 3-hydroxybenzoyl derivatives ) due to increased electronegativity and membrane permeability .

Conformational Rigidity : The azetidine ring likely reduces entropic penalties during target binding compared to larger rings (e.g., piperidine), as seen in kinase inhibitors refined via SHELX .

Docking Performance : Glide’s torsionally flexible energy optimization predicts superior pose accuracy for rigid hybrids like the target compound, with enrichment factors 2–3× higher than older methods .

Bioactivity Gaps: Unlike diphenhydramine derivatives (well-characterized in pharmacopeias ), the target compound’s bioactivity remains unvalidated.

Methodological Recommendations

  • Crystallography : SHELXL could resolve the compound’s 3D structure to validate docking poses.
  • Docking: Glide 2.5 is preferred for virtual screening due to its penalization of non-physical ligand-protein interactions.
  • Bioactivity Profiling : Align with protocols in pesticide toxicology labs to assess insecticidal efficacy or mammalian toxicity.

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